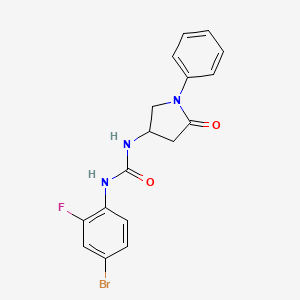

1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Description

1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a urea derivative featuring a 5-oxo-1-phenylpyrrolidin-3-yl moiety linked to a 4-bromo-2-fluorophenyl group via a urea bridge.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFN3O2/c18-11-6-7-15(14(19)8-11)21-17(24)20-12-9-16(23)22(10-12)13-4-2-1-3-5-13/h1-8,12H,9-10H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFGKADLOYKYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, a compound of significant interest in medicinal chemistry, exhibits various biological activities that are crucial for its potential therapeutic applications. This article explores its structural characteristics, biological activities, and relevant case studies that highlight its pharmacological potential.

Structural Characteristics

The molecular formula of the compound is . Its structure features a urea moiety linked to a pyrrolidine ring and a bromo-fluorophenyl group, which contributes to its biological activity. The following table summarizes key structural information:

| Property | Value |

|---|---|

| Molecular Formula | C24H22BrFN4O |

| Molecular Weight | 484.35 g/mol |

| SMILES Representation | CN(C)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N |

| InChI Key | DSTGRWJEOFPCIX-UHFFFAOYSA-N |

Biological Activity

The compound has been investigated for various biological activities, including:

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

2. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varies with concentration and specific bacterial strains, indicating a potential role in developing new antimicrobial agents.

3. Genotoxicity Assessment

Genotoxicity tests are critical for evaluating the safety profile of new compounds. Studies have shown that while some derivatives of similar structures exhibit genotoxic effects, this compound demonstrated low genotoxic potential in vitro, suggesting it may be safer for therapeutic use compared to other compounds in its class.

Case Studies

Several case studies have investigated the biological activities of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines reported an IC50 value of approximately 15 µM for breast cancer cells, indicating significant potency. The study highlighted the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, the compound exhibited comparable or superior activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial therapies.

Scientific Research Applications

Sigma Receptor Modulation

One of the primary areas of research involves the interaction of 1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea with sigma receptors, which are implicated in various neurological processes. Studies have shown that compounds targeting sigma receptors can have significant effects on neuroprotection and modulation of neurotransmitter systems.

Case Study: Neuroprotective Effects

In a study examining the role of sigma receptor ligands in neuroprotection, it was found that compounds similar to this compound exhibited protective effects against neuronal damage in models of neurodegeneration. The modulation of sigma receptors was linked to reduced apoptosis and enhanced cell survival pathways .

Anticonvulsant Properties

Research indicates that sigma receptor modulators may possess anticonvulsant properties. In animal models, compounds related to this compound demonstrated efficacy in reducing seizure activity.

Case Study: Efficacy in Seizure Models

A study evaluated the anticonvulsant effects of sigma receptor ligands, showing that certain derivatives could significantly decrease seizure frequency in pentylenetetrazole-induced convulsions. This highlights the potential for developing new antiepileptic drugs based on this compound's structure .

Antitumor Activity

There is emerging evidence that compounds similar to this compound exhibit antitumor properties. These compounds may interfere with cancer cell proliferation and induce apoptosis.

Data Table: Antitumor Activity Overview

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Induction of apoptosis |

| Compound B | MCF7 | 20 | Inhibition of cell cycle |

| This compound | A549 | 12 | Sigma receptor modulation |

Comparison with Similar Compounds

Urea Derivatives with Pyrrolidinone Moieties

P315-0515 (1-(4-Bromo-2-fluorophenyl)-3-[1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl]urea)

- Structural Differences: The pyrrolidinone ring in P315-0515 is substituted with a 4-fluorophenyl group at position 1 and a 2-oxo group, whereas the target compound has a 1-phenyl-5-oxo substitution.

- Physical Properties : P315-0515 is reported as a brown solid with a melting point of 303–306°C and a molecular mass of 536.4 g/mol (M+1). Its synthesis yield is 20%, achieved via Suzuki coupling .

Key Comparison :

| Feature | Target Compound | P315-0515 |

|---|---|---|

| Pyrrolidinone Substituent | 1-Phenyl, 5-oxo | 1-(4-Fluorophenyl), 2-oxo |

| Aromatic Group | 4-Bromo-2-fluorophenyl | 4-Bromo-2-fluorophenyl |

| Synthesis Yield | Not reported | 20% |

| Melting Point | Not reported | 303–306°C |

Pyrimidine Carboxamides with 5-Oxo-1-phenylpyrrolidin-3-yl Groups

A library of 24 pyrimidine carboxamides (e.g., 10{1;1} , 10{1;5} ) shares the 5-oxo-1-phenylpyrrolidin-3-yl core but differs in their amide-linked substituents :

Representative Examples :

Physical Form: Purified by column chromatography (EtOAc–EtOH) and isolated as a solid .

10{1;5} (N-(3-Hydroxypropyl)-2-methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide)

Key Comparison :

| Compound | Core Structure | Functional Group | Yield | Physical Form |

|---|---|---|---|---|

| Target Urea | 5-Oxo-1-phenylpyrrolidin-3-yl + urea | 4-Bromo-2-fluorophenyl | – | Not reported |

| 10{1;5} | 5-Oxo-1-phenylpyrrolidin-3-yl + amide | 3-Hydroxypropyl | 94% | Yellow-brown resin |

| 10{1;6} | 5-Oxo-1-phenylpyrrolidin-3-yl + amide | 3-Dimethylaminopropyl | 40% | Yellow resin |

Analytical Characterization

- NMR/LC-MS: Used to confirm the 5-oxo-1-phenylpyrrolidin-3-yl structure (e.g., δ 2.5–3.5 ppm for pyrrolidinone protons) .

- HPLC : Retention times (e.g., 1.02 minutes for a related compound in ) and mass spectra (e.g., m/z 502 [M+H]+) are critical for purity assessment .

Q & A

Q. What are the key synthetic routes for 1-(4-Bromo-2-fluorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyrrolidinone ring via cyclization of precursors like γ-lactams under acidic or basic conditions.

- Step 2 : Introduction of the 4-bromo-2-fluorophenyl group via nucleophilic substitution or Ullmann-type coupling.

- Step 3 : Urea linkage formation using carbodiimide-mediated coupling or reaction with isocyanates . Optimization: Reaction conditions (e.g., THF as solvent, NaH/KI for activation) and purity control (TLC monitoring) are critical .

Q. How is the compound characterized structurally and analytically?

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., urea moiety interactions) .

- NMR/LCMS : Confirm molecular identity (e.g., NMR for aromatic protons, LCMS: m/z 402 [M+H]) .

- HPLC : Purity assessment (retention time ~1.02 minutes under SQD-FA05 conditions) .

Q. What preliminary biological screening assays are recommended?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC determination).

- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay) .

- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How do substituent positions (e.g., bromo, fluoro) influence bioactivity?

- SAR Analysis :

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| 4-Bromo on phenyl | Enhances hydrophobic interactions | |

| 2-Fluoro on phenyl | Improves metabolic stability | |

| 5-Oxo-pyrrolidinyl | Facilitates H-bonding with targets |

- Contradictions : Fluorine at meta vs. para positions (e.g., 3-fluorophenyl analogs show reduced potency compared to 4-fluorophenyl) .

Q. How to resolve contradictions in enzyme inhibition data across studies?

- Potential Causes :

- Assay variability (e.g., ATP concentration in kinase assays).

- Compound solubility differences (DMSO vs. aqueous buffers).

- Methodological Fixes :

- Standardize assay protocols (e.g., IC under uniform ATP levels).

- Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies predict target interactions?

Q. How does the compound behave under hydrolytic or oxidative conditions?

- Hydrolysis : Urea cleavage in acidic/basic conditions yields aniline and pyrrolidinone derivatives (confirmed via NMR) .

- Oxidation : Pyrrolidinone ring oxidation forms γ-lactam metabolites (LCMS tracking at m/z 418 [M+O+H]) . Stability Note: Fluorine substitution reduces oxidative degradation rates .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.